Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

Catalog No.
S3199968
CAS No.
1420623-75-1
M.F
C9H9N3O2
M. Wt
191.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

CAS Number

1420623-75-1

Product Name

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

IUPAC Name

ethyl imidazo[1,2-b]pyridazine-3-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3

InChI Key

VXKOJJIHJFBXSC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2N1N=CC=C2

Solubility

not available

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound characterized by a fused imidazole and pyridazine structure. Its molecular formula is C₉H₉N₃O₂, and it features an ethyl ester functional group at the carboxylate position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and versatility in synthetic applications.

, including:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole or pyridazine rings can act as nucleophiles, participating in substitution reactions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles, enhancing its structural diversity.

Research has indicated that imidazo[1,2-B]pyridazines exhibit a range of biological activities. Some notable effects include:

  • Anticancer Properties: Certain derivatives have shown promise as inhibitors of various kinases, making them potential candidates for cancer therapy.
  • Antimicrobial Activity: Compounds within this class have demonstrated antibacterial and antifungal properties, suggesting their utility in treating infections.
  • Anti-inflammatory Effects: Some studies indicate that these compounds may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

The synthesis of ethyl imidazo[1,2-B]pyridazine-3-carboxylate typically involves a multi-step process. A notable method includes:

  • Formation of the Imidazo[1,2-B]pyridazine Core: This can be achieved through the reaction of 2-aminopyridine with appropriate electrophiles such as ethyl bromoacetate under basic conditions.
  • Carboxylation: The introduction of the carboxylate group can be performed via a subsequent reaction involving carbon dioxide or other carboxylic acid derivatives.

A convenient two-step one-pot synthesis has been reported, which simplifies the process and improves yield efficiency .

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate has several applications:

  • Drug Development: Its derivatives are explored as potential pharmaceuticals targeting various diseases, particularly cancer and infectious diseases.
  • Chemical Probes: Used in biochemical research to study enzyme interactions and cellular pathways.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of ethyl imidazo[1,2-B]pyridazine-3-carboxylate with biological targets have revealed:

  • Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression .
  • Binding Affinity: Research indicates varying affinities for different biological targets, which is crucial for optimizing therapeutic efficacy .

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate shares structural similarities with several other compounds. Notable examples include:

Compound NameStructure TypeBiological Activity
Ethyl imidazo[1,2-a]pyridine-3-carboxylateImidazo-pyridineAntibacterial
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylateImidazo-pyridazineAnticancer
Imidazo[1,2-b]pyridineImidazole-pyridineAntimicrobial

Uniqueness

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is unique due to its specific arrangement of nitrogen atoms and carboxylate functionality, which enhances its biological activity compared to related compounds. Its ability to inhibit specific kinases while maintaining lower toxicity profiles makes it a valuable candidate in drug development.

XLogP3

0.9

Dates

Modify: 2023-08-18

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